molecular formula C15H17NO B1269362 N-tert-butylnaphthalene-2-carboxamide CAS No. 82740-58-7

N-tert-butylnaphthalene-2-carboxamide

Cat. No. B1269362
CAS RN: 82740-58-7
M. Wt: 227.3 g/mol
InChI Key: GNUOLOZPACRWMI-UHFFFAOYSA-N
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Description

N-tert-butylnaphthalene-2-carboxamide is a chemical compound with the CAS Number: 82740-58-7 and a linear formula of C15H17NO . It is used in scientific research and possesses versatile properties that make it applicable in various fields such as organic synthesis, drug development, and material science.


Molecular Structure Analysis

The molecular formula of N-tert-butylnaphthalene-2-carboxamide is C15H17NO . Its molecular weight is 227.3 . More detailed structural information or a 3D model is not provided in the available resources.


Chemical Reactions Analysis

Specific chemical reactions involving N-tert-butylnaphthalene-2-carboxamide are not mentioned in the available resources . Its use in organic synthesis suggests that it may participate in various chemical reactions, but further details would require specific study or experimentation.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of N-tert-butylnaphthalene-2-carboxamide, such as its density, melting point, and boiling point, are not provided in the available resources .

Scientific Research Applications

Organic Synthesis

“N-tert-butylnaphthalene-2-carboxamide” is used in organic synthesis . It’s involved in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .

Drug Development

The N-tert-butyl amide group, which includes “N-tert-butylnaphthalene-2-carboxamide”, is found in many drugs . For example, it’s present in finasteride, which is used to treat benign prostatic hyperplasia .

HIV Treatment

“N-tert-butylnaphthalene-2-carboxamide” is also related to the development of HIV treatment drugs . Nelfinavir, a protease inhibitor that contains the N-tert-butyl amide group, has been developed as a component in the treatment of HIV .

Neuroprotective Therapy

Another application of “N-tert-butylnaphthalene-2-carboxamide” is in neuroprotective therapy . CPI-1189, which contains the N-tert-butyl amide group and has antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Material Science

“N-tert-butylnaphthalene-2-carboxamide” possesses versatile properties that make it applicable in various fields such as material science. However, the specific applications in this field are not detailed in the sources.

Chemical Research

This compound is also used in chemical research due to its unique properties. It’s often used as a starting material or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-tert-butylnaphthalene-2-carboxamide is not specified in the available resources . As a compound used in scientific research, its mechanism of action would likely depend on the specific context of its use.

Safety and Hazards

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to N-tert-butylnaphthalene-2-carboxamide . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

properties

IUPAC Name

N-tert-butylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUOLOZPACRWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349881
Record name N-tert-butylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82740-58-7
Record name N-tert-butylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 above and using 2-naphthoyl chloride and tert-butylamine (and ethyl acetate in place of benzene), the title compound was prepared as a white solid, m.p. 154.8-159.2° C.
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